molecular formula C11H13F2NO B13249892 2-(3,5-Difluorophenoxymethyl)pyrrolidine

2-(3,5-Difluorophenoxymethyl)pyrrolidine

Cat. No.: B13249892
M. Wt: 213.22 g/mol
InChI Key: REAWYCNUKZQGIX-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxymethyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,5-difluorophenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenoxymethyl)pyrrolidine typically involves the reaction of 3,5-difluorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxymethylpyrrolidines, while oxidation can lead to the formation of pyrrolidone derivatives.

Scientific Research Applications

2-(3,5-Difluorophenoxymethyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluorophenoxymethyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 3,5-difluorophenoxymethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-[(3,5-difluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2NO/c12-8-4-9(13)6-11(5-8)15-7-10-2-1-3-14-10/h4-6,10,14H,1-3,7H2

InChI Key

REAWYCNUKZQGIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC(=CC(=C2)F)F

Origin of Product

United States

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